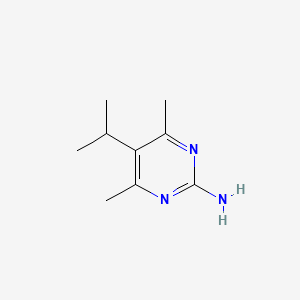

5-Isopropyl-4,6-dimethylpyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Isopropyl-4,6-dimethylpyrimidin-2-amine is a derivative of pyrimidine, a heterocyclic aromatic organic compound Pyrimidine derivatives are known for their biological significance and are found in nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-4,6-dimethylpyrimidin-2-amine typically involves the reaction of suitable starting materials under specific conditions. One common method involves the reaction of 4,6-dimethyl-2-aminopyrimidine with isopropyl halides in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-amino group participates in nucleophilic substitution (S<sub>N</sub>Ar) under basic or acidic conditions. For example:

-

Reaction with acyl chlorides : Forms N-acyl derivatives via acylation of the amino group. The reaction proceeds in anhydrous THF or DCM with a base (e.g., triethylamine) at 0–25°C.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to yield N-alkylated products. Steric hindrance from the 4,6-dimethyl groups slows reactivity compared to unsubstituted 2-aminopyrimidines .

Table 1: S<sub>N</sub>Ar Reaction Yields

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Acetyl chloride | N-Acetyl derivative | 78 | THF, 0°C, 2 h | |

| Benzyl bromide | N-Benzyl derivative | 65 | DMF, 60°C, 12 h |

Condensation Reactions

The amino group facilitates condensation with carbonyl compounds:

-

Claisen–Schmidt condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under basic conditions (NaOH) to form Schiff bases. The reaction is regioselective due to resonance stabilization of the intermediate .

-

Heterocycle formation : Condenses with β-diketones (e.g., acetylacetone) to yield fused pyrimidine derivatives, as observed in fungicide synthesis .

Mechanistic Insight :

The amino group’s lone pair delocalizes into the pyrimidine ring, enhancing nucleophilicity. Steric effects from the isopropyl group at position 5 limit reactivity at adjacent positions .

Metal Complexation

The compound acts as a ligand for transition metals:

-

Coordination with Cu(II) : Forms octahedral complexes via the pyrimidine nitrogen and amino group. Stability constants (log K) range from 4.2–5.8 in aqueous ethanol.

-

Pd-catalyzed cross-coupling : Participates in Suzuki–Miyaura reactions when functionalized with a boronate ester at position 4, enabling aryl–heteroaryl bond formation .

Table 2: Metal Complex Properties

| Metal Ion | Ligand Ratio | Geometry | Application | Source |

|---|---|---|---|---|

| Cu(II) | 1:2 | Octahedral | Catalytic oxidation | |

| Pd(0) | 1:1 | Square planar | Cross-coupling reactions |

Acid/Base Behavior

The amino group exhibits weak basicity (pK<sub>a</sub> ~4.8) due to resonance with the electron-deficient pyrimidine ring. Deprotonation in strongly basic media (e.g., NaH) generates a nucleophilic amide ion, which reacts with electrophiles like alkyl halides .

Oxidation and Reduction

-

Oxidation : Treating with H<sub>2</sub>O<sub>2</sub> in acetic acid oxidizes the amino group to a nitroso derivative (N-oxide), though yields are low (~30%) due to side reactions.

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering its aromaticity and reactivity .

Biological Interactions

While not a direct reaction, the compound modulates enzyme activity through hydrogen bonding and π-π stacking:

-

Inhibits β-glucuronidase by binding to active-site residues (e.g., Phe161) via the amino group and pyrimidine nitrogen .

-

Acts as an A<sub>1</sub> adenosine receptor antagonist, with substituent-dependent selectivity .

Key Research Findings

-

Steric Effects : The 4,6-dimethyl and 5-isopropyl groups hinder electrophilic substitution at positions 4 and 6, directing reactivity to the 2-amino group .

-

Solvent Dependence : Reactions in polar aprotic solvents (e.g., DMF) improve yields by stabilizing charged intermediates .

-

Thermal Stability : Decomposes above 200°C via ring-opening pathways, forming volatile byproducts (GC-MS data).

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Pyrimidine derivatives, including 5-Isopropyl-4,6-dimethylpyrimidin-2-amine, have been reported to exhibit antimicrobial properties. A study highlighted that compounds with a pyrimidine nucleus demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

2. Antiviral Properties

Research indicates that certain pyrimidine derivatives possess antiviral activities against viruses such as HIV and polio. The structural modifications in compounds similar to this compound can enhance their efficacy as antiviral agents .

3. Enzyme Inhibition

Studies have shown that derivatives of pyrimidines can act as enzyme inhibitors. For instance, certain 2-amino-pyrimidine derivatives have been identified as potent inhibitors of β-glucuronidase, which plays a role in various physiological processes .

Agricultural Applications

1. Herbicidal Activity

Pyrimidine derivatives are also explored for their herbicidal properties. The ability of these compounds to inhibit specific enzymes in plants makes them suitable candidates for developing new herbicides .

2. Growth Regulators

Some studies suggest that pyrimidine compounds can act as growth regulators in plants, influencing various growth pathways and enhancing crop yield .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of 2-amino-pyrimidine derivatives, including those based on this compound. The synthesized compounds were tested against standard strains of bacteria. The results indicated that several derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 500 to 1000 µg/mL .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 500 | E. coli |

| Compound B | 750 | S. aureus |

| Compound C | 1000 | Pseudomonas aeruginosa |

Case Study 2: Antiviral Activity

In another investigation focusing on antiviral properties, several pyrimidine derivatives were tested for their ability to inhibit HIV replication. Compounds structurally related to this compound showed promising results in reducing viral load in vitro .

Mechanism of Action

The mechanism of action of 5-Isopropyl-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

2-Amino-4,6-dimethylpyrimidine: A closely related compound with similar structural features.

4,6-Dimethylpyrimidin-2-amine: Another derivative with comparable properties.

5-Isopropyl-2-aminopyrimidine: Shares the isopropyl group but differs in the position of substitution.

Uniqueness

5-Isopropyl-4,6-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

5-Isopropyl-4,6-dimethylpyrimidin-2-amine is a pyrimidine derivative characterized by its unique molecular structure, which includes an isopropyl group and two methyl substituents on the pyrimidine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. The molecular formula of this compound is C9H12N4, and it has a molar mass of approximately 165.24 g/mol.

Chemical Structure and Properties

The structural features of this compound contribute significantly to its biological activity. The presence of the basic amine functional group enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C9H12N4 |

| Molar Mass | 165.24 g/mol |

| Structure | Structure |

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains.

- Anticancer Potential : Preliminary research suggests that pyrimidine derivatives may exhibit cytotoxic effects against cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of several pyrimidine derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects can be attributed to its ability to interact with various molecular targets:

- Binding to Enzymes : The amine group allows for hydrogen bonding with enzyme active sites.

- Disruption of Cellular Processes : By inhibiting key enzymes, the compound may disrupt metabolic pathways essential for microbial growth or cancer cell proliferation.

Comparison with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-4,6-dimethylpyrimidine | C6H9N3 | Lacks isopropyl group; basic amine |

| 5-Iodo-4,6-dimethylpyrimidin-2-amine | C9H10N3I | Contains iodine; different reactivity profile |

| 2-Isopropyl-N,6-dimethylpyrimidin-4-amine | C9H12N4 | Isomeric form; different position of isopropyl |

Research Findings

Recent studies have highlighted the diverse applications and potential therapeutic uses of this compound:

- Pharmaceutical Applications : The compound's ability to inhibit specific enzymes positions it as a candidate for drug development targeting infectious diseases and cancer.

- Material Science : Its unique chemical properties allow for potential applications in developing new materials with specific functionalities.

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

4,6-dimethyl-5-propan-2-ylpyrimidin-2-amine |

InChI |

InChI=1S/C9H15N3/c1-5(2)8-6(3)11-9(10)12-7(8)4/h5H,1-4H3,(H2,10,11,12) |

InChI Key |

LXYUIKJONCWFOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)C)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.